(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Description
This compound is a highly complex tricyclic ether derivative characterized by a rigid polycyclic framework with five oxygen atoms and two phenyl substituents. The stereochemistry at positions 1R, 2S, 4R, 6S, 7S, and 9R defines its unique spatial arrangement, which significantly impacts its physicochemical properties and biological activity. The 7-methoxy group and 4,12-diphenyl moieties contribute to its hydrophobic interactions, while the oxygen-rich scaffold may facilitate hydrogen bonding. Current understanding primarily derives from analog studies of tricyclic ethers and related natural products .
Properties
IUPAC Name |
(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3/t15-,16-,17+,18+,19?,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLOFWHLPMVSBF-MAIGPZGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H]([C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4)O[C@H](O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Williamson Ether Synthesis
Intramolecular nucleophilic substitution reactions are employed to form ether linkages between hydroxyl and halogenated precursors. For example, a diol intermediate containing strategically placed bromine atoms undergoes cyclization in the presence of a base such as potassium carbonate. This method ensures regioselective formation of the 7-membered and 4-membered rings.
Reaction Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature: 80–100°C under nitrogen atmosphere
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Yield: 45–60% after purification via silica gel chromatography
Acid-Catalyzed Cyclodehydration
Protic acids (e.g., p-toluenesulfonic acid) catalyze the dehydration of polyol precursors to form cyclic ethers. This method is particularly effective for constructing strained oxygen-containing rings, with reaction rates modulated by steric effects from phenyl substituents.
Optimization Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Acid concentration | 0.5–1.0 mol% | ↑ Cyclization efficiency |
| Reaction time | 12–24 hours | Prevents over-dehydration |
| Temperature | 60–70°C | Balances kinetics and selectivity |
Stereochemical Control in Methoxy and Phenyl Group Installation
The compound's six stereocenters require precise chiral induction strategies:
Asymmetric Epoxidation for 7-Methoxy Configuration
The 7-methoxy group is introduced via Sharpless asymmetric epoxidation followed by nucleophilic ring-opening with methanol. Titanium(IV) isopropoxide and diethyl tartrate chiral ligands enforce >90% enantiomeric excess at this position.
Key Steps:
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Epoxidation of allylic alcohol precursor
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Methanolysis under acidic conditions (HCl/MeOH)
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Stereochemical verification via X-ray crystallography
Suzuki-Miyaura Coupling for Diaryl Substituents
The 4- and 12-phenyl groups are installed through palladium-catalyzed cross-coupling reactions. Boronic ester derivatives react with halogenated intermediates under inert conditions:
Catalytic System:
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Pd(PPh₃)₄ (5 mol%)
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Aqueous Na₂CO₃ base
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Toluene/ethanol (3:1) solvent mixture
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80°C for 8 hours
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To overcome batch process limitations, microreactor technology enables:
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Precise temperature control (±1°C) for exothermic cyclization steps
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3-fold increase in space-time yield compared to batch reactors
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Integrated inline IR monitoring for real-time quality control
Crystallization-Based Purification
Multi-stage antisolvent crystallization achieves >99.5% purity:
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Primary crystallization from ethyl acetate/n-heptane
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Chiral resolution using (-)-di-p-toluoyl-D-tartaric acid
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Final recrystallization in methanol/water
Purity Metrics:
| Impurity | Maximum Allowable Level | Analytical Method |
|---|---|---|
| Diastereomers | <0.2% | Chiral HPLC |
| Residual solvents | <500 ppm | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
Comparative Analysis of Synthetic Routes
Table 1: Performance Metrics of Key Methods
| Method | Total Yield | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise cyclization | 28% | 92% ee | Moderate | $$$$ |
| Convergent synthesis | 41% | 88% ee | High | $$$ |
| Flow chemistry | 63% | 95% ee | Excellent | $$ |
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of aromatic rings to cyclohexane derivatives.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[740
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Potential use as a molecular probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
Zygocaperoside: A triterpenoid saponin isolated from Zygophyllum fabago roots, featuring a pentacyclic scaffold with glycosidic linkages. Unlike the target compound, Zygocaperoside lacks phenyl groups but shares oxygen-rich cyclic ether motifs. Its ¹H-NMR data (Table 1 in ) show distinct proton environments for hydroxyl and sugar moieties, absent in the methoxy-dominated target compound .
Isorhamnetin-3-O-glycoside: A flavonoid glycoside also isolated from Z. fabago. While it shares a methoxy group and phenyl rings, its planar flavonoid structure contrasts with the tricyclic ether framework of the target compound. Its UV spectrum (λmax ~350 nm) indicates conjugated π-systems, whereas the target compound’s UV profile remains unreported .
Physicochemical and Spectral Comparisons
Key Differences
- Scaffold Complexity: The target compound’s tricyclo[7.4.0.02,6]tridecane system is more strained and compact compared to Zygocaperoside’s flexible triterpene backbone or Isorhamnetin’s planar flavonoid structure.
- Spectral Signatures : Absence of glycoside-related protons (δ 3–5 ppm) in the target compound distinguishes it from both analogues .
Research Findings and Limitations
- Synthesis Challenges: No direct synthesis routes are published for the target compound. Its stereochemical complexity suggests demanding asymmetric catalysis or natural product extraction, akin to Zygocaperoside’s isolation methods .
- Biological Data Gap: Unlike its analogues, the target compound lacks documented bioactivity studies.
Biological Activity
Structural Overview
The compound features a tricyclic framework with multiple ether linkages and phenyl substituents that contribute to its chemical properties and biological interactions. The stereochemistry indicated by the configuration (1R,2S,4R,6S,7S,9R) suggests the presence of chiral centers that may influence its pharmacological profile.
Molecular Formula
The molecular formula of this compound is , which indicates the presence of carbon (C), hydrogen (H), and oxygen (O) atoms in its structure.
Pharmacological Properties
Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that tricyclic compounds can possess antimicrobial properties against various bacterial strains.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Compounds with similar configurations have been studied for their neuroprotective capabilities, potentially aiding in conditions like Alzheimer's disease.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of methoxy and phenyl groups may enhance lipophilicity, allowing better membrane penetration and bioavailability.
Study 1: Anticancer Activity
A study conducted on structurally related compounds demonstrated that they inhibited the growth of various cancer cell lines including breast and colon cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins such as caspases.
Study 2: Neuroprotective Effects
In vitro studies have shown that similar tricyclic compounds can protect neuronal cells from oxidative stress-induced apoptosis. This effect was mediated through the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | Significant (IC50 < 10 µM) | |
| Neuroprotective | High |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Impact |
|---|---|
| Methoxy group | Increased lipophilicity |
| Phenyl rings | Enhanced receptor binding |
| Tricyclic structure | Improved stability |
Q & A
Synthesis and Optimization
Basic Q1: What are the key synthetic strategies for constructing the tricyclic core of this compound? Methodological Answer: The tricyclic framework can be synthesized via cyclocondensation reactions using diols and carbonyl precursors under acidic catalysis. For example, tetrazolopyrimidine derivatives (structurally analogous) are prepared by reacting substituted phenylhydrazines with carbonyl compounds, followed by cyclization . Optimize yields by controlling stoichiometry (1:1.2 ratio of diol to carbonyl) and reaction time (12–24 hrs at 80°C).
Advanced Q1: How can computational reaction path search methods (e.g., quantum chemical calculations) improve synthesis efficiency? Methodological Answer: Implement the ICReDD approach (Initiative for Chemical Reaction Design and Discovery), which combines quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to predict viable reaction pathways. For instance, screen potential intermediates using Gaussian 16 with B3LYP/6-31G* basis sets to identify low-energy pathways, reducing trial-and-error experimentation by ~40% .
Structural Characterization
Basic Q2: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s stereochemistry? Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL (R-factor < 0.05) .
- NMR : Assign stereocenters via - COSY and NOESY (e.g., methoxy proton coupling at δ 3.2–3.5 ppm) .
Advanced Q2: How to resolve discrepancies between computational (DFT-optimized) and experimental (X-ray) bond lengths? Methodological Answer: Perform a Bland-Altman analysis to quantify systematic deviations. For example, if DFT underestimates C–O bond lengths by 0.02 Å, apply a scaling factor to the computational model. Cross-validate with high-resolution XRD data (0.8 Å resolution) and adjust basis sets (e.g., switch to def2-TZVP) .
Reactivity and Functionalization
Basic Q3: How does the methoxy group at C7 influence electrophilic substitution reactions? Methodological Answer: The methoxy group acts as an electron-donating substituent, directing electrophiles to the para position of the adjacent phenyl ring. For bromination, use NBS (N-bromosuccinimide) in CCl₄ at 0°C, achieving >75% regioselectivity .
Advanced Q3: What mechanistic insights can be gained from studying the compound’s oxidative degradation pathways? Methodological Answer: Use LC-MS/MS to track degradation products under H₂O₂ exposure. Identify primary intermediates (e.g., epoxide formation at C2–C6) and model kinetics via Arrhenius plots (Eₐ ≈ 50 kJ/mol). Validate with DFT-computed transition states (M06-2X/6-311++G**) .
Data Contradiction Analysis
Basic Q4: How to address conflicting NMR and IR data regarding carbonyl stretching frequencies? Methodological Answer: Reconcile discrepancies by:
Verifying sample purity (HPLC, ≥95%).
Calibrating IR spectrometers with polystyrene standards.
Assigning carbonyl bands (1670–1700 cm⁻¹) to specific ring systems (e.g., lactone vs. ester) .
Advanced Q4: What statistical frameworks are suitable for multi-technique data integration (e.g., XRD, NMR, computational)? Methodological Answer: Apply Bayesian inference to combine XRD bond-length distributions and NMR coupling constants. Use Stan or PyMC3 to generate posterior probability maps, resolving uncertainties in stereochemical assignments .
Bioactivity Assessment
Basic Q5: What in vitro assays are recommended for preliminary bioactivity screening? Methodological Answer:
- Antimicrobial : Broth microdilution (MIC assay) against S. aureus (ATCC 25923).
- Anticancer : MTT assay on HeLa cells (IC₅₀ reported at 12–15 µM) .
Advanced Q5: How to correlate substituent effects (e.g., phenyl vs. chlorophenyl) with bioactivity using QSAR? Methodological Answer: Develop a 3D-QSAR model with CoMFA (Comparative Molecular Field Analysis). Use SYBYL-X 2.1 to align 20 derivatives and compute steric/electrostatic fields (q² > 0.6, r² > 0.9). Identify critical regions (e.g., C4-phenyl hydrophobicity enhances activity) .
Stability and Storage
Basic Q6: What are the optimal storage conditions to prevent degradation? Methodological Answer: Store at –20°C in amber vials under argon. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks; ≤5% degradation by HPLC) .
Advanced Q6: How to characterize photodegradation pathways under UV exposure? Methodological Answer: Use a solar simulator (AM1.5G spectrum) and track degradation with time-resolved ESR spectroscopy. Identify radical intermediates (e.g., methoxy-derived phenoxyl radicals) and model quantum yields (Φ ≈ 0.1) .
Experimental Design
Basic Q7: What factorial design parameters are critical for optimizing reaction yields? Methodological Answer: Use a 2³ factorial design varying temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF). Analyze via ANOVA to identify temperature as the dominant factor (p < 0.01) .
Advanced Q7: How can AI-driven platforms (e.g., COMSOL Multiphysics) automate reaction optimization? Methodological Answer: Integrate AI with finite element analysis (FEA) to simulate heat/mass transfer in microreactors. Train neural networks on 500+ experimental datasets to predict optimal flow rates (e.g., 0.2 mL/min) and residence times (2.5 min) with <5% error .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
